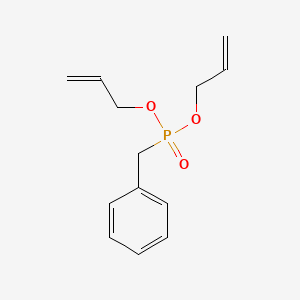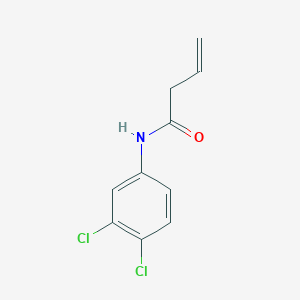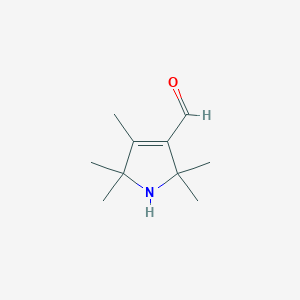
4-(Ethoxymethylidene)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxymethylidene)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by the presence of an ethoxymethylidene group attached to the cyclohexene ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylidene)cyclohex-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and ethyl vinyl ether under controlled conditions can yield the desired compound. The reaction typically requires a solvent such as xylene and is conducted at elevated temperatures to facilitate the formation of the cyclohexene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the partial hydrogenation of benzene followed by functional group modifications. The process can be optimized for large-scale production by using catalysts and continuous flow reactors to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.
Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions, leading to the formation of different substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxymethylidene)cyclohex-1-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Ethoxymethylidene)cyclohex-1-ene involves its interaction with molecular targets through its functional groups. The ethoxymethylidene group can participate in electrophilic addition reactions, where it acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The compound’s reactivity is influenced by the presence of the cyclohexene ring, which provides a stable framework for various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
Cyclohexanone: A cycloalkane with a ketone functional group.
Cyclohexanol: A cycloalkane with a hydroxyl group.
Uniqueness
4-(Ethoxymethylidene)cyclohex-1-ene is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other cycloalkenes. This functional group allows for specific interactions and transformations that are not possible with simpler cycloalkenes .
Eigenschaften
CAS-Nummer |
80336-08-9 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4-(ethoxymethylidene)cyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h3-4,8H,2,5-7H2,1H3 |
InChI-Schlüssel |
RYHUMDKYKKROMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)






![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)



![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)

